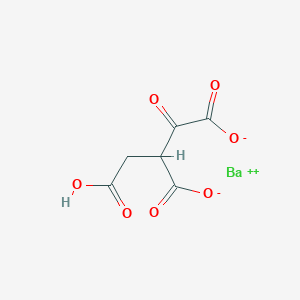![molecular formula C13H19NO2 B12076502 2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
2-Methyl-4-[(oxan-4-yl)methoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-4-[(oxan-4-yl)méthoxy]aniline est un composé organique appartenant à la classe des anilines. Elle se caractérise par la présence d'un groupe méthyle en position 2 et d'un groupe oxan-4-ylméthoxy en position 4 sur le cycle aniline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Méthyl-4-[(oxan-4-yl)méthoxy]aniline implique généralement la réaction de la 2-méthylaniline avec l'oxan-4-ylméthanol dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur, tel qu'un acide de Lewis, pour faciliter la formation du produit souhaité. Les conditions réactionnelles, y compris la température et le solvant, sont optimisées pour obtenir un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-Méthyl-4-[(oxan-4-yl)méthoxy]aniline peut impliquer un processus en plusieurs étapes qui comprend la préparation de composés intermédiaires, des étapes de purification et la synthèse finale. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-4-[(oxan-4-yl)méthoxy]aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en son amine correspondante ou en d'autres formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés d'aniline substitués.
Applications de la recherche scientifique
La 2-Méthyl-4-[(oxan-4-yl)méthoxy]aniline a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif dans le développement de médicaments.
Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 2-Méthyl-4-[(oxan-4-yl)méthoxy]aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
2-Methyl-4-[(oxan-4-yl)methoxy]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthoxy-2-méthylaniline : Structure similaire, mais elle ne contient pas le groupe oxan-4-ylméthoxy.
Acide 2-méthoxy-2-(oxan-4-yl)acétique : Contient un groupe oxan-4-yl similaire, mais diffère par les groupes fonctionnels liés au cycle aniline.
Unicité
La 2-Méthyl-4-[(oxan-4-yl)méthoxy]aniline est unique en raison de la présence à la fois du groupe méthyle et du groupe oxan-4-ylméthoxy sur le cycle aniline. Cette structure unique confère des propriétés chimiques et physiques spécifiques qui la distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-methyl-4-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C13H19NO2/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-3,8,11H,4-7,9,14H2,1H3 |
Clé InChI |
YGTBWELRGAEGIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanamine](/img/structure/B12076449.png)





![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)




